Pam3CSK4 TFA (112208-00-1 free base)
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Overview
Description
It is known for its ability to mimic the acylated amino terminus of bacterial lipoproteins, which are pro-inflammatory cell wall components found in both Gram-positive and Gram-negative bacteria . This compound is widely used in scientific research due to its potent activation of the pro-inflammatory transcription factor NF-κB .
Preparation Methods
Pam3CSK4 TFA is synthesized through a series of chemical reactions involving the coupling of palmitoyl groups to a cysteine residue, followed by the addition of serine and lysine residues. The synthetic route typically involves the use of solid-phase peptide synthesis (SPPS) techniques, which allow for the stepwise assembly of the peptide chain on a solid support . The reaction conditions often include the use of coupling reagents such as HBTU or DIC, and the final product is purified using high-performance liquid chromatography (HPLC) to achieve a purity of ≥95% .
Chemical Reactions Analysis
Pam3CSK4 TFA undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form disulfide bonds between cysteine residues.
Reduction: Reduction reactions can break these disulfide bonds, reverting the compound to its reduced form.
Substitution: The palmitoyl groups can be substituted with other fatty acids to modify the compound’s properties.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like dithiothreitol (DTT) for reduction, and fatty acid chlorides for substitution reactions. The major products formed from these reactions include various modified lipopeptides with altered fatty acid chains .
Scientific Research Applications
Mechanism of Action
Pam3CSK4 TFA exerts its effects by binding to the toll-like receptor 1/2 (TLR1/2) heterodimer on the surface of immune cells. This binding triggers a signaling cascade that leads to the activation of the transcription factor NF-κB, which in turn induces the production of pro-inflammatory cytokines such as TNF-α and IL-6 . The molecular targets involved in this pathway include the adaptor protein MyD88 and the kinases IRAK4 and TRAF6, which are essential for the downstream signaling events .
Comparison with Similar Compounds
Pam3CSK4 TFA is unique among similar compounds due to its specific triacylated structure, which allows it to effectively mimic bacterial lipoproteins and activate TLR1/2. Similar compounds include:
Pam2CSK4: A diacylated lipopeptide that activates TLR2/6 instead of TLR1/2.
FSL-1: Another TLR2/6 agonist with a different lipid structure.
Pam3CSK4 TFA’s ability to specifically target TLR1/2 and its high potency make it a valuable tool in immunological research .
Properties
Molecular Formula |
C87H159F9N10O19S |
---|---|
Molecular Weight |
1852.3 g/mol |
IUPAC Name |
6-amino-2-[[6-amino-2-[[6-amino-2-[[6-amino-2-[[2-[[3-[2,3-di(hexadecanoyloxy)propylsulfanyl]-2-(hexadecanoylamino)propanoyl]amino]-3-hydroxypropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C81H156N10O13S.3C2HF3O2/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-55-73(93)86-72(65-105-64-66(104-75(95)57-42-39-36-33-30-27-24-21-18-15-12-9-6-3)63-103-74(94)56-41-38-35-32-29-26-23-20-17-14-11-8-5-2)80(100)91-71(62-92)79(99)89-68(52-44-48-59-83)77(97)87-67(51-43-47-58-82)76(96)88-69(53-45-49-60-84)78(98)90-70(81(101)102)54-46-50-61-85;3*3-2(4,5)1(6)7/h66-72,92H,4-65,82-85H2,1-3H3,(H,86,93)(H,87,97)(H,88,96)(H,89,99)(H,90,98)(H,91,100)(H,101,102);3*(H,6,7) |
InChI Key |
OMHVRUPOLLHATE-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)NC(CSCC(COC(=O)CCCCCCCCCCCCCCC)OC(=O)CCCCCCCCCCCCCCC)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
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